molecular formula C17H12Cl2N2O3S2 B2948459 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896287-29-9

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

货号: B2948459
CAS 编号: 896287-29-9
分子量: 427.31
InChI 键: BTJVUYTVGINESZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide represents a valuable small molecule scaffold for chemical biology and neuroscience research. Compounds within the N-(thiazol-2-yl)benzamide class have been identified as the first class of selective negative allosteric modulators (NAMs) for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor (CLR) . These analogs act as state-dependent, non-competitive antagonists, potently inhibiting Zn2+- and H+-evoked ZAC signaling by potentially targeting the transmembrane and/or intracellular domains of the receptor . This mechanism suggests utility as a pharmacological tool for probing ZAC's physiological roles. Research-grade compounds of this nature are available from specialized global suppliers for laboratory use . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

属性

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3S2/c1-26(23,24)12-4-2-3-11(7-12)16(22)21-17-20-15(9-25-17)10-5-6-13(18)14(19)8-10/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJVUYTVGINESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiazole derivatives, including this compound. The compound exhibits notable inhibitory effects against various bacterial strains.

Inhibition Zones

A study evaluating the antibacterial activity of related thiazole compounds found that derivatives with similar structures displayed significant zones of inhibition against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity:

Compound NameConcentration (mM)Zone of Inhibition (mm)
E. coli810.5
S. aureus7.58
B. subtilis7.59
S. epidermidis76

These results indicate a promising antibacterial profile, suggesting that the thiazole moiety plays a crucial role in enhancing the antimicrobial activity of the compound .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively investigated, with several studies indicating their efficacy against various cancer cell lines.

Cytotoxicity Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cells. For instance:

  • IC50 Values : Compounds similar to this compound showed IC50 values in the range of 1.61 to 1.98 µg/mL against Jurkat and A-431 cell lines, indicating strong anticancer properties .

The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly influence cytotoxicity, with electron-donating groups enhancing activity .

Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that this compound may inhibit inflammatory pathways.

The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. A study reported that thiazole derivatives could reduce inflammation markers significantly in animal models .

Case Studies

  • Antibacterial Efficacy : A case study involving a series of thiazole derivatives demonstrated that compounds with methylsulfonyl substitutions showed enhanced antibacterial activity when combined with cell-penetrating peptides, indicating a synergistic effect .
  • Cytotoxicity Profile : Another case study assessed the cytotoxic effects of various thiazole compounds on cancer cell lines and found that specific substitutions led to increased apoptosis rates compared to standard treatments like doxorubicin .

相似化合物的比较

Structural Analogues from

describes six thiazol-2-yl benzamide derivatives (4d–4i) with variable substituents. Key comparisons include:

Compound Name Substituents on Benzamide/Thiazole Molecular Weight (g/mol) Notable Properties
Target Compound 3-(Methylsulfonyl)benzamide, 4-(3,4-dichlorophenyl)thiazole ~408.3 (estimated) High polarity due to -SO₂CH₃
4d: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Morpholinomethyl on thiazole, pyridinyl substitution 513.4 Enhanced solubility from morpholine; pyridine may aid binding to nicotinic receptors
4e: 3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide 4-Methylpiperazinylmethyl on thiazole 526.4 Basic piperazine group improves membrane permeability

Key Differences :

  • The target compound’s methylsulfonyl group contrasts with the morpholine/piperazine groups in 4d and 4e.
  • The absence of pyridinyl substitution in the target compound may reduce interactions with receptors requiring aromatic π-stacking (e.g., kinase targets) .

Urea-Based Thiazole Derivatives ()

Compounds 8f and 8g () share the 3,4-dichlorophenyl-thiazole core but replace the benzamide with a urea linkage:

  • 8g : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3,4-dichlorophenyl)urea (MW: 412.0).

Comparison :

  • Urea derivatives exhibit strong hydrogen-bonding capacity, which may enhance binding to targets like kinases or ion channels.
  • The methylsulfonyl group in the target compound provides a distinct electronic profile compared to 8g’s chloromethyl group, which may influence metabolic stability (e.g., resistance to hydrolysis) .

Pyrazole-Modified Benzamide-Thiazole ()

describes N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-((5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzamide (CAS: 879458-96-5, MW: 488.3), which includes a nitro-pyrazole substituent on the benzamide.

Comparison :

  • In contrast, the methylsulfonyl group in the target compound is less reactive but may improve stability.
  • Steric hindrance from the pyrazole-methyl group in ’s compound could reduce binding efficiency compared to the smaller -SO₂CH₃ group in the target compound .

Simpler Thiazol-2-yl Benzamide ()

reports 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide , a structurally simpler analog lacking the methylsulfonyl group.

Comparison :

  • The absence of the -SO₂CH₃ group reduces polarity, likely decreasing aqueous solubility. However, simpler structures may exhibit better blood-brain barrier penetration.
  • Biological activities noted in (anti-inflammatory, analgesic) suggest the thiazole-dichlorophenyl scaffold itself has intrinsic pharmacological value, which the target compound may amplify via its sulfonyl modification .

Research Findings and Implications

Physicochemical Properties

  • Solubility: The methylsulfonyl group in the target compound likely enhances water solubility compared to non-polar analogs (e.g., 2,4-dichloro-N-(thiazol-2-yl)benzamide). However, it may be less soluble than morpholine/piperazine-containing derivatives (4d, 4e) due to the absence of basic nitrogen .

常见问题

Q. Characterization :

  • 1H NMR (300–400 MHz, DMSO-d6 or CDCl3) confirms regiochemistry and substituent integration.
  • ESI-MS validates molecular weight and purity .
  • Elemental analysis (C, H, N, S) ensures stoichiometric accuracy .

Q. Example Synthesis Data :

CompoundKey ReagentsYield (%)Characterization Methods
Analog 133,4-dichlorophenylamine, N-Boc-2-aminoacetaldehyde571H NMR, ESI-MS
KA254-Fluorostyryl derivative, POCl3731H/13C NMR, IR

Basic: What in vitro models are suitable for preliminary biological screening of this compound?

Methodological Answer:
Initial bioactivity screening should prioritize:

  • Antimicrobial assays : Broth microdilution (MIC) against Staphylococcus aureus and Escherichia coli .
  • Antitumor activity : NCI-60 human cancer cell line panel, with GI50 values calculated via MTT assays .
  • Anti-inflammatory potential : COX-2 inhibition assays using ELISA or fluorescence-based methods .

Q. Key Considerations :

  • Use DMSO as a solvent (≤0.1% final concentration) to avoid cytotoxicity artifacts.
  • Include positive controls (e.g., doxorubicin for antitumor, ibuprofen for anti-inflammatory).

Advanced: How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity data across analogs?

Methodological Answer:
Contradictions often arise from substituent effects on solubility, target binding, or metabolic stability. Systematic SAR approaches include:

Functional Group Variation : Compare methylsulfonyl (electron-withdrawing) vs. methylsulfanyl (electron-donating) groups on thiazole bioactivity .

Halogen Substitution : Assess 3,4-dichlorophenyl (lipophilic) vs. 4-fluorophenyl (polar) groups on cellular uptake .

Pharmacophore Modeling : Use docking simulations (AutoDock Vina) to predict binding affinity to targets like PDE4 or tubulin .

Q. Example SAR Findings :

SubstituentBioactivity TrendProposed Mechanism
3,4-DichlorophenylEnhanced antitumor (GI50 < 10 µM)Increased lipophilicity and tubulin binding
MethylsulfonylImproved metabolic stabilityResistance to CYP450 oxidation

Advanced: How can researchers resolve discrepancies in reported antitumor activity across cell lines?

Methodological Answer:
Discrepancies may stem from cell line heterogeneity or assay conditions. Mitigation strategies:

  • Dose-response normalization : Express activity as % inhibition relative to controls.
  • Pathway-specific assays : Use Western blotting (e.g., p53, Bcl-2) to confirm mechanism consistency .
  • Meta-analysis : Pool data from ≥3 independent studies (e.g., NCI-60, PubChem BioAssay) to identify outliers .

Case Study :
In -phenylthiazole-4-sulfonamide derivatives showed variable GI50 values (0.1–50 µM) across 60 cell lines. Ovarian cancer (OVCAR-3) sensitivity correlated with tubulin polymerization inhibition, while renal cancer (TK-10) resistance linked to efflux pumps .

Advanced: What mechanistic studies elucidate the compound’s antitumor mode of action?

Methodological Answer:

  • Cell cycle analysis : Flow cytometry (propidium iodide staining) to detect G2/M arrest .
  • Apoptosis assays : Annexin V-FITC/PI staining and caspase-3/7 activation assays .
  • Target identification : Photoaffinity labeling or thermal shift assays to identify protein targets .

Q. Key Findings :

  • Thiazole derivatives disrupt microtubule dynamics by binding to the colchicine site (confirmed by competitive assays with [³H]colchicine) .
  • Methylsulfonyl groups enhance mitochondrial membrane depolarization, triggering intrinsic apoptosis .

Basic: What analytical challenges arise in characterizing this compound, and how are they addressed?

Methodological Answer:

  • Challenge 1 : Overlapping NMR peaks due to aromatic protons.
    • Solution : Use 2D NMR (COSY, HSQC) to resolve spin systems .
  • Challenge 2 : Low ESI-MS ionization efficiency.
    • Solution : Add formic acid (0.1%) to enhance protonation .
  • Challenge 3 : Hygroscopicity of sulfonamide derivatives.
    • Solution : Store under argon with molecular sieves .

Advanced: How can computational methods optimize lead analogs for improved pharmacokinetics?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to forecast bioavailability, BBB penetration, and CYP inhibition .
  • QSAR Models : Train models on datasets (e.g., ChEMBL) to link logP, polar surface area, and clearance rates .
  • Crystal Structure Analysis : MOE or Schrödinger Suite to design analogs with tighter target binding (e.g., VEGFR2 kinase) .

Example Optimization :
Replacing the methylsulfonyl group with a trifluoromethylsulfonyl moiety improved metabolic stability (t1/2 increased from 2.1 to 6.8 h in rat liver microsomes) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。